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Compound of Interest

Compound Name: Sobrac

Cat. No.: B8236314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Sobrac and other significant inhibitors

of acid ceramidase (AC), an enzyme integral to sphingolipid metabolism and a key therapeutic

target in various diseases, including cancer. This document outlines the inhibitory potency,

experimental methodologies, and relevant biological pathways associated with these

compounds, supported by experimental data.

Introduction to Acid Ceramidase Inhibition
Acid ceramidase (AC; N-acylsphingosine amidohydrolase 1, ASAH1) is a lysosomal enzyme

that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This reaction is

a critical control point in the sphingolipid metabolic pathway, regulating the balance between

the pro-apoptotic signaling molecule ceramide and the pro-survival signaling molecule

sphingosine-1-phosphate (S1P), which is formed from the phosphorylation of sphingosine.[1][2]

An imbalance in this "sphingolipid rheostat" is implicated in the pathophysiology of numerous

diseases. Elevated AC activity, leading to decreased ceramide levels, is associated with cancer

progression, chemoresistance, and inflammation.[3][4] Consequently, the development of

potent and specific AC inhibitors is a promising avenue for therapeutic intervention. This guide

focuses on a comparative study of Sobrac and other well-characterized AC inhibitors.
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The inhibitory potency of various compounds against acid ceramidase is typically quantified by

their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The table below

summarizes the available data for Sobrac and other key inhibitors. It is important to note that

Sobrac is a derivative of SABRAC, and while a specific IC50 value for Sobrac is not readily

available in the reviewed literature, the potency of SABRAC provides a strong indication of

Sobrac's expected efficacy.[5][6]
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Inhibitor Target Enzyme IC50 Value Ki Value Notes

SABRAC
Human Acid

Ceramidase
52 nM 29.7 nM

A highly potent,

irreversible

inhibitor. Sobrac

is a derivative of

SABRAC.[5][7]

Carmofur
Rat Recombinant

AC
29 nM -

An antineoplastic

drug repurposed

as an AC

inhibitor.[1]

ARN14988
Human Acid

Ceramidase
12.8 nM -

A potent AC

inhibitor.[8]

B-13
Human Acid

Ceramidase
~10 µM -

A first-generation

AC inhibitor,

noted to be less

active in living

cells compared

to its in vitro

potency.[9]

LCL464 Acid Ceramidase - -

A more potent

derivative of B-

13 in cellular

extracts (50%

inhibition at 50

µM).[9]

Ceranib-2
Cellular

Ceramidase
28 µM -

A non-lipid-like

inhibitor of

ceramidase

activity.[10]

N-

oleoylethanolami

ne (NOE)

Acid Ceramidase - ~500 µM

A less potent,

first-generation

inhibitor.[9]
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Experimental Protocols
The determination of the inhibitory potency of compounds against acid ceramidase relies on

robust and reproducible experimental protocols. A commonly employed method is the

fluorogenic acid ceramidase activity assay.

Fluorogenic Acid Ceramidase Activity Assay
This assay measures the enzymatic activity of AC by monitoring the release of a fluorescent

product from a synthetic substrate.

Materials:

Enzyme Source: Recombinant human acid ceramidase or cell lysates overexpressing the

enzyme.

Substrate: A fluorogenic ceramide analog, such as RBM14-C12.[4]

Assay Buffer: 25 mM sodium acetate, pH 4.5.[7]

Inhibitors: Test compounds (e.g., Sobrac, Carmofur) dissolved in a suitable solvent (e.g.,

DMSO).

Reaction Quenching Solution: Methanol.

Oxidizing Agent: Sodium periodate (NaIO4) in glycine-NaOH buffer, pH 10.6.[4]

Microplate Reader: Capable of fluorescence detection (e.g., excitation at 360 nm and

emission at 446 nm).[7]

Procedure:

Enzyme Preparation: Prepare the enzyme solution (recombinant AC or cell lysate) in the

assay buffer.

Inhibitor Pre-incubation: In a 96-well plate, add the desired concentrations of the inhibitor to

the wells. Add the enzyme solution and pre-incubate for a specified time (e.g., 30 minutes) at

37°C to allow for inhibitor binding.
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Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to

each well.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

Reaction Termination: Stop the reaction by adding methanol to each well.

Signal Development: Add the sodium periodate solution to oxidize the product of the

enzymatic reaction, leading to the release of the fluorescent molecule.

Fluorescence Measurement: Measure the fluorescence intensity in each well using a

microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative

to a control with no inhibitor. Determine the IC50 value by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
The inhibition of acid ceramidase has profound effects on cellular signaling, primarily by

altering the balance of the ceramide/S1P rheostat.

Acid Ceramidase Signaling Pathway
The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism

and its impact on downstream signaling pathways. Inhibition of AC leads to an accumulation of

ceramide, which can induce apoptosis, and a decrease in the production of sphingosine and

subsequently S1P, a potent signaling molecule that promotes cell survival and proliferation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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